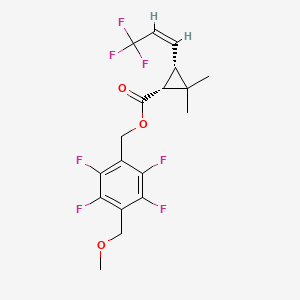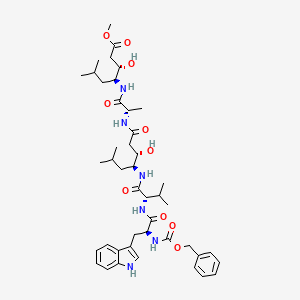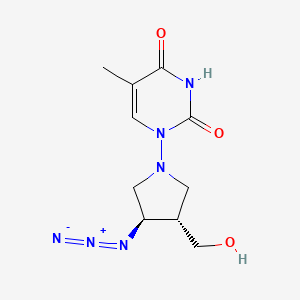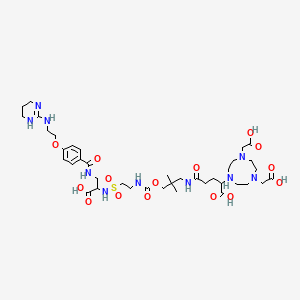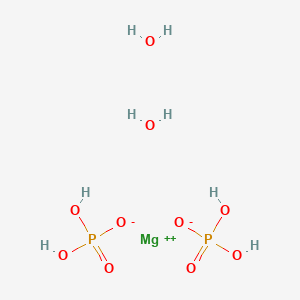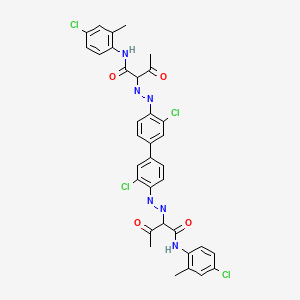
Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) is a complex organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). These compounds are often used in dyes and pigments due to their vivid colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo compound. This step often requires a basic or acidic medium to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Substitution: Azo compounds can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces aromatic amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, azo compounds are often used as dyes for staining tissues and cells. They can also serve as probes for studying enzyme activities.
Medicine
Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism by which Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) exerts its effects depends on its application. For example, as a dye, it interacts with the material’s surface through adsorption and bonding. In biological systems, it may interact with specific enzymes or cellular components, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Azobenzene: A simpler azo compound used in various applications, including as a dye and in molecular switches.
Disperse Orange 1: Another azo dye used in the textile industry.
Sudan I: Azo dye used in staining and as a coloring agent.
Uniqueness
Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) is unique due to its complex structure, which provides multiple sites for functionalization and interaction with other molecules. This makes it versatile for various applications in research and industry.
属性
CAS 编号 |
53815-04-6 |
|---|---|
分子式 |
C34H28Cl4N6O4 |
分子量 |
726.4 g/mol |
IUPAC 名称 |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H28Cl4N6O4/c1-17-13-23(35)7-11-27(17)39-33(47)31(19(3)45)43-41-29-9-5-21(15-25(29)37)22-6-10-30(26(38)16-22)42-44-32(20(4)46)34(48)40-28-12-8-24(36)14-18(28)2/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) |
InChI 键 |
PGTAPVPGZUUOAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


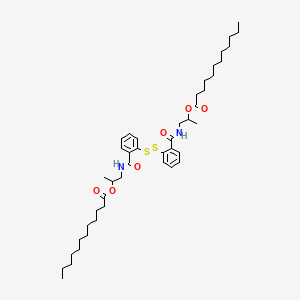



![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
